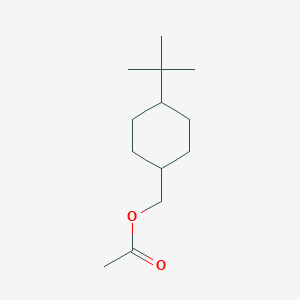

(4-tert-butylcyclohexyl)methyl acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Trans-4-tert-Butylcyclohexylmethyl acetate: is a chemical compound commonly used in the fragrance industry. It is a colorless liquid with a sweet, fruity odor and is used as a fragrance ingredient in various products such as perfumes, body sprays, and air fresheners. The compound has a molecular formula of C13H24O2 and a molecular weight of 212.33 g/mol .

準備方法

Synthetic Routes and Reaction Conditions: Trans-4-tert-Butylcyclohexylmethyl acetate is synthesized through a multistep process that involves the reaction of tert-butylcyclohexanol with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified through distillation and recrystallization.

Industrial Production Methods: The industrial production of (4-tert-butylcyclohexyl)methyl acetate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and distillation columns to ensure the purity and yield of the final product. The compound is then packaged and distributed for use in various fragrance products .

化学反応の分析

Types of Reactions: Trans-4-tert-Butylcyclohexylmethyl acetate undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or halide ions.

Major Products Formed:

Oxidation: The oxidation of (4-tert-butylcyclohexyl)methyl acetate can lead to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions typically yield alcohols.

Substitution: Substitution reactions can result in the formation of various esters or ethers depending on the nucleophile used.

科学的研究の応用

Fragrance Formulation

Perfume Industry : 4-tBCHA is widely used as a fragrance component in soaps, detergents, shampoos, and other personal care products. Its pleasant scent profile enhances the olfactory appeal of consumer goods. High-quality formulations often emphasize the cis-isomer due to its more favorable fragrance characteristics .

Fragrance Encapsulation : Recent studies have indicated that 4-tBCHA can be utilized in high-loading fragrance encapsulation systems, which involve polymer blends such as ethylcellulose and hydroxypropyl methylcellulose. This application enhances the stability and longevity of fragrances in various products .

Toxicological Studies

Toxicological assessments are crucial for understanding the safety profile of fragrance ingredients. Research has evaluated the developmental toxicity of 4-tBCHA using animal models. In one study involving pregnant rats, exposure to high doses resulted in observable effects such as increased salivation and reduced fetal body weights at dosages of 640 mg/kg per day. However, the study concluded that 4-tBCHA is not classified as a developmental toxicant, with no observable adverse effects at lower dosages (160 mg/kg per day) .

Table 1 summarizes key findings from toxicity studies:

| Study | Subject | Dosage (mg/kg/day) | Observed Effects |

|---|---|---|---|

| Pregnant Rats | 0, 40, 160, 640 | Increased salivation, reduced fetal weights at 640 mg/kg | |

| Pregnant Rats | Various | No developmental toxicity at ≤160 mg/kg |

Synthesis Methodologies

The synthesis of 4-tBCHA typically involves catalytic hydrogenation of 4-tert-butylphenol followed by acetylation to yield the acetate form. Different catalysts can be employed to favor either the cis or trans isomers during production. For instance, using Raney nickel as a catalyst tends to produce a higher percentage of the trans-isomer, while rhodium-based catalysts favor the cis-isomer .

Summary of Synthesis Steps:

- Hydrogenation : Convert 4-tert-butylphenol to 4-tert-butylcyclohexanol.

- Acetylation : React with acetic anhydride or other acetylating agents.

- Isomerization (if necessary) : Adjust ratios of cis/trans isomers through alkaline treatment.

作用機序

The mechanism of action of (4-tert-butylcyclohexyl)methyl acetate is not fully understood. it is believed that this compound works by inhibiting the activity of enzymes that are involved in the inflammatory response. This compound has also been shown to modulate the expression of genes that are involved in the immune response.

Molecular Targets and Pathways:

- Inhibition of enzymes involved in inflammation.

- Modulation of gene expression related to the immune response.

類似化合物との比較

4-tert-Butylcyclohexyl acetate: Another ester with similar fragrance properties.

Cyclohexanol, 4-(1,1-dimethylethyl)-, acetate: A related compound with similar chemical structure and properties.

Uniqueness: Trans-4-tert-Butylcyclohexylmethyl acetate is unique due to its high stability, resistance to oxidation, and ability to withstand high temperatures. These properties make it an ideal compound for use in various fragrance products and scientific research applications.

特性

CAS番号 |

19461-35-9 |

|---|---|

分子式 |

C13H24O2 |

分子量 |

212.33 g/mol |

IUPAC名 |

(4-tert-butylcyclohexyl)methyl acetate |

InChI |

InChI=1S/C13H24O2/c1-10(14)15-9-11-5-7-12(8-6-11)13(2,3)4/h11-12H,5-9H2,1-4H3 |

InChIキー |

WKUHCAGBLASMGF-UHFFFAOYSA-N |

SMILES |

CC(=O)OCC1CCC(CC1)C(C)(C)C |

正規SMILES |

CC(=O)OCC1CCC(CC1)C(C)(C)C |

Key on ui other cas no. |

19461-35-9 85204-31-5 19461-34-8 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。